Methyl 5-methyloxazole-4-carboxylate
Overview
Description
Methyl 5-methyloxazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Key Building Blocks
Methyl 5-methyloxazole-4-carboxylate has been utilized in the synthesis of various key building blocks for potential pharmacological applications. For instance, it was used in the synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea, a key building block of 1,3‐Bis(4‐methyloxazol‐5‐yl)xanthine, which is a possible improved bronchodilator (Ray & Ghosh, 1999).
Elaboration of Complex Oxazoles
Its use in the preparation of complex oxazoles, such as 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, demonstrates its versatility. This compound has been applied in the total synthesis of unique natural products like siphonazoles A and B (Zhang & Ciufolini, 2009), (Zhang, Polishchuk, Chen, & Ciufolini, 2009).
Enantioselective Synthesis
The enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was achieved with high optical purity, highlighting its potential in the synthesis of complex molecules with specific stereochemistry (Magata et al., 2017).
Synthesis of Substituted Oxazoles
This compound has been pivotal in the synthesis of substituted oxazoles, demonstrating its role in creating diverse chemical structures with potential biological activities (Shafiee et al., 1995).
Inhibitory Activity on Blood Platelet Aggregation
This compound has been used in synthesizing oxazole derivatives with inhibitory activity on blood platelet aggregation, indicating its significance in medical research (Ozaki et al., 1983).
Safety and Hazards
Methyl 5-methyloxazole-4-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Mechanism of Action
Target of Action
This compound is primarily used for research purposes .
Pharmacokinetics
Some general properties can be inferred from its structure :
- Absorption : The compound is likely to have high gastrointestinal absorption .
- Distribution : It is predicted to be able to cross the blood-brain barrier .
- Metabolism : It is not a known substrate for any cytochrome P450 enzymes .
- Excretion : Information on the excretion of this compound is not available .
- Lipophilicity : The compound has a consensus Log Po/w of 0.81, indicating moderate lipophilicity .
- Solubility : It is very soluble, with a solubility of 2.98 mg/ml .
Properties
IUPAC Name |
methyl 5-methyl-1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYOVEXLUCPUAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504861 | |
Record name | Methyl 5-methyl-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41172-57-0 | |
Record name | Methyl 5-methyl-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-methyl-1,3-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes methyl 5-methyloxazole-4-carboxylate a useful starting material in organic synthesis?
A1: this compound is a versatile building block due to its reactive carboxylate group and the presence of the oxazole ring. [, ] This allows for various chemical transformations. For example, the carboxylate group can be readily converted into other functional groups like hydrazides, amides, or acids. These intermediates can then be further reacted to form a range of heterocyclic compounds, such as substituted-oxazolo-1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. [] Furthermore, this compound was used as a key starting material in the total synthesis of hinduchelins A-D, highlighting its utility in constructing complex natural products. []
Q2: Can you provide an example of how the structure of this compound has been utilized to synthesize a specific class of compounds?
A2: In a study focusing on the synthesis of substituted-oxazolo-1,3,4-thiadiazoles, researchers reacted this compound with hydrazine hydrate to yield the corresponding hydrazide. [] This hydrazide intermediate was then further reacted with various reagents, including formic acid and phosphorus pentasulfide, to ultimately afford the desired substituted-oxazolo-1,3,4-thiadiazoles. This example showcases how the inherent reactivity of this compound can be leveraged for the step-wise construction of complex heterocyclic structures.
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